

An In-Depth Technical Guide to the In Vivo Efficacy of Midodrine

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Disclaimer: Initial searches for "**Mitoridine**" did not yield any relevant scientific data, suggesting a possible misspelling. This guide focuses on Midodrine, a plausible alternative, given the similarity in name and the availability of extensive research.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of Midodrine, an alpha-adrenergic agonist. The information is compiled from various preclinical and clinical studies to support further research and development.

Core Efficacy Data

Midodrine is primarily investigated for its efficacy in treating orthostatic hypotension. Clinical trials have demonstrated its ability to increase blood pressure and alleviate associated symptoms.

Table 1: Summary of Quantitative Efficacy Data from Clinical Trials



Study Population	Intervention	Primary Efficacy Endpoint	Quantitative Results	Reference
Patients with neurogenic orthostatic hypotension (n=171)	Midodrine (10 mg, 3 times daily) vs. Placebo	Change in standing systolic blood pressure (BP)	Significant improvement in standing systolic BP (P<0.001)	[1][2]
Patients with neurogenic orthostatic hypotension (n=171)	Midodrine (10 mg, 3 times daily) vs. Placebo	Amelioration of lightheadedness	Significant improvement in reported symptoms by week 2 (P=0.001)	[1][2]
Patients with neurogenic orthostatic hypotension (n=171)	Midodrine (10 mg, 3 times daily) vs. Placebo	Global symptom relief score (patient and investigator)	Significant improvement in global symptom relief score (Patient: P=0.03, Investigator: P<0.001)	[1]
Patients with symptomatic orthostatic hypotension (n=19)	Midodrine vs. Placebo (crossover design)	Time to syncopal symptoms or near-syncope during tilt-table test	Least-squares mean time to symptoms: 1626.6s (Midodrine) vs. 1105.6s (Placebo) (P=0.0131)	
Individuals with spinal cord injury and hypotension (n=15)	Midodrine (10 mg daily for 30 days) vs. Placebo	Change in systolic BP	Significant increase in systolic BP: 116 ± 23 mm Hg (Midodrine) vs. 94 ± 16 mm Hg	



			(Placebo) (p = .002)
			Significant
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Individuals with	Midodrine (10	Change in	diastolic CBFv:
spinal cord injury	mg daily for 30	diastolic cerebral	31.0 ± 11.2 cm/s
and hypotension	days) vs.	blood flow	(Midodrine) vs.
(n=15)	Placebo	velocity (CBFv)	25.6 ± 9.1 cm/s
			(Placebo) (p =
			.04)

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the protocols for key experiments cited in the literature.

Randomized, Double-Blind, Placebo-Controlled Multicenter Study in Neurogenic Orthostatic Hypotension

- Objective: To assess the efficacy of a 10 mg dose of midodrine administered three times daily in improving blood pressure and symptoms in patients with neurogenic orthostatic hypotension.
- Study Design: A 6-week multicenter, randomized, placebo-controlled trial involving 171 patients. The study included a single-blind run-in phase (week 1), a double-blind treatment phase (weeks 2-4), and a washout period (weeks 5-6).
- Patient Population: Patients diagnosed with neurogenic orthostatic hypotension.
- Intervention: Patients were randomized to receive either a 10 mg dose of midodrine or a
 placebo three times per day.
- Outcome Measures:



- Primary endpoints included improvements in standing systolic blood pressure, symptoms
 of lightheadedness, and a global symptom relief score as rated by both the patient and the
 investigator.
- Key Findings: Midodrine was found to be safe and effective in treating neurogenic orthostatic hypotension, showing significant improvements in standing systolic blood pressure and symptom relief compared to placebo.

Phase 4, Double-Blind, Placebo-Controlled, Randomized, Tilt-Table Study

- Objective: To confirm the clinical benefit of midodrine in patients with symptomatic orthostatic hypotension.
- Study Design: A double-blind, placebo-controlled, randomized, crossover, multicenter study. Patients received their stable dose of midodrine on one day and a placebo on the other.
- Patient Population: Patients aged 18 years and older with severe symptomatic orthostatic hypotension who had been on a stable dose of midodrine for at least three months.
- Intervention: Patients were administered their usual dose of midodrine or a placebo. The primary endpoint was measured 1 hour post-dose.
- Outcome Measures:
 - The primary endpoint was the time to the onset of syncopal symptoms or near-syncope during a 45-minute tilt-table test.
- Key Findings: Midodrine demonstrated a clinically significant benefit, prolonging the time to syncopal symptoms during the tilt-table test compared to placebo.

Canine Model of Experimentally Induced Postural Hypotension

 Objective: To examine the effects of midodrine on experimentally induced postural hypotension and venous pooling in dogs.



- Animal Model: Anesthetized dogs treated with hexamethonium (20 mg/kg s.c.) to induce postural hypotension.
- Intervention: A 30-degree tilt was used to induce a drop in blood pressure. Midodrine was administered intravenously at a dose of 0.1 mg/kg.
- Outcome Measures:
 - Blood pressure, heart rate, and cardiac output were measured before and after the tilt and after midodrine administration.
 - Venous pooling was assessed by measuring the increase in limb girth following the occlusion of circulation in the dog's foot.
- Key Findings: Midodrine significantly attenuated the tilt-induced decrease in blood pressure and cardiac output. It also reduced venous pooling, suggesting that it constricts the venous bed.

Visualizations: Signaling Pathways and Experimental Workflows Mechanism of Action of Midodrine

Midodrine is a prodrug that is metabolized into its active form, desglymidodrine.

Desglymidodrine functions as a selective alpha-1 adrenergic receptor agonist. By activating these receptors on both arteriolar and venous vasculature, it leads to vasoconstriction, which in turn increases vascular tone and elevates blood pressure.



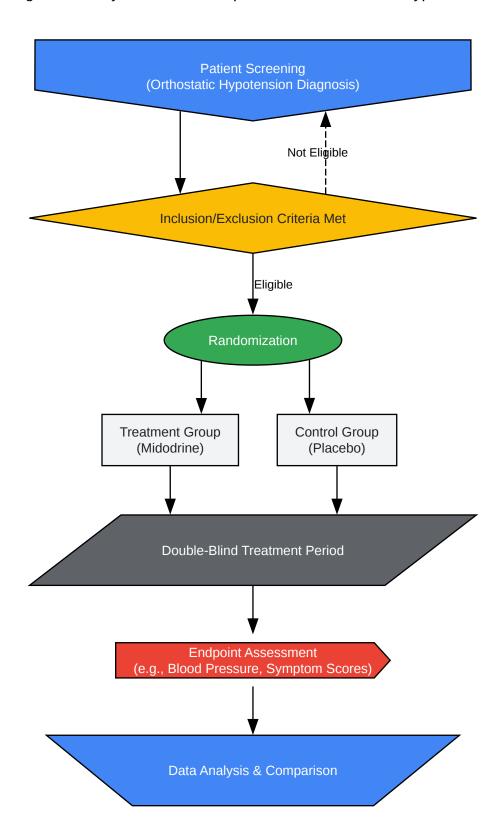
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Caption: Mechanism of Action of Midodrine.

Clinical Trial Workflow for Orthostatic Hypotension



The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial investigating the efficacy of Midodrine in patients with orthostatic hypotension.



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Caption: Randomized Controlled Trial Workflow.

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